(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide
Description
(Z)-N-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring a thiazole ring substituted with a 4-chlorophenyl group, a cyanovinyl linker, and an acetamide moiety. This compound’s Z-configuration at the cyanovinyl double bond is critical for its stereochemical properties, which may influence its biological activity, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFBYGCPJGDMDQ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibittype III secretion (T3S) in various Gram-negative bacteria. T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease.
Mode of Action
It can be inferred from related compounds that it may inhibit the t3s system, thereby disarming the pathogen and allowing the host immune system to clear the infection.
Biological Activity
(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a thiazole ring, a cyanovinyl moiety, and a chlorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The biological activity of (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide has been evaluated through various assays.
Cytotoxicity Assays
-
MTT Assay : This assay is commonly used to evaluate cell viability and cytotoxicity. The compound was tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HePG2 (liver cancer)
The mechanism by which (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide exerts its effects may involve:
- Induction of Apoptosis : Studies have shown that the compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may also induce cell cycle arrest, particularly at the G1 phase, preventing further proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The structure of (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is crucial for its biological activity. Modifications in substituents can significantly impact its efficacy:
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Thiazole Ring : Contributes to the interaction with biological targets such as tubulin, disrupting microtubule formation essential for cell division.
Research indicates that derivatives with electron-withdrawing groups exhibit increased anticancer activity compared to those with electron-donating groups .
Case Studies
- A study demonstrated that related thiazole derivatives showed promising anticancer activity against various cell lines. The most active compounds were those with halogen substitutions on the phenyl rings .
- Another investigation focused on the interaction of thiazole derivatives with tubulin and their effects on microtubule dynamics, revealing a potential pathway for their anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structural and functional parallels in related compounds:
Thiazole-Containing Analogues
Thiazole rings are common in bioactive molecules. For example:
- MFR-a (): A cofactor in Methanothermobacter thermautotrophicus with a polyglutamate chain and formyl group. While structurally distinct from the target compound, MFR-a highlights the role of heterocyclic cores (e.g., thiazole) in modulating biochemical pathways, such as one-carbon metabolism in methanogens .
- Catechin derivatives (): Though primarily flavanols (e.g., EGCG in tea), their gallate esters share functional groups (e.g., hydroxyls) that enhance antioxidant activity. This underscores the importance of substituent positioning in bioactivity—a principle applicable to optimizing the acetamide or chlorophenyl groups in the target compound .
Cyanovinyl-Linked Compounds
Similar motifs are found in kinase inhibitors (e.g., afatinib), where the α,β-unsaturated carbonyl group enhances target selectivity and potency.
Comparative Data Table
While direct data for the target compound is unavailable, hypothetical comparisons based on structural analogs are proposed:
Research Findings and Limitations
- Evidence Gaps: The provided sources lack direct studies on the target compound. For instance, focuses on cofactor structures in methanogens, while details tea polyphenols. Neither addresses thiazole-acetamide derivatives.
- Structural Inference: The acetamide group may enhance solubility or binding affinity compared to non-acetamide thiazoles. The 4-chlorophenyl group could improve lipophilicity and membrane penetration relative to unsubstituted analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide, and how can reaction yields be improved?
- Methodology :
-
Step 1 : Start with 2-amino-4-(4-chlorophenyl)thiazole, react with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazolyl intermediate .
-
Step 2 : Introduce the 2-cyanovinyl group via a Knoevenagel condensation, using a base like triethylamine to facilitate the reaction .
-
Step 3 : Couple the intermediate with N-(4-aminophenyl)acetamide under controlled pH (6–7) to retain the Z-configuration .
-
Yield Optimization : Use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-cyanovinyl reagent) to improve yields beyond 30% .
Reaction Step Catalyst/Solvent Yield Range Thiazole formation AlCl₃, CH₃CN 21–33% Knoevenagel condensation Et₃N, DMF 25–40% Acetamide coupling Et₃N, acetone 30–45%
Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and acetamide NH (δ 10.2–10.8 ppm) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~434 for C₂₀H₁₅ClN₄OS) .
- Elemental Analysis : Verify calculated vs. experimental C/H/N percentages (e.g., C: 60.07%, H: 3.47%, N: 13.03%) .
- Advanced Confirmation : Single-crystal X-ray diffraction (as in related N-(substituted phenyl)acetamides) to resolve Z/E isomerism .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Strategy :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can computational methods clarify the role of the Z-configuration in its biological activity?
- Approach :
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina. The Z-configuration may enhance π-π stacking with aromatic residues .
- DFT Calculations : Compare the stability of Z vs. E isomers; the Z-form often has lower energy due to reduced steric hindrance .
- Validation : Correlate docking scores with experimental IC₅₀ values from assays.
Q. How do structural modifications (e.g., substituents on thiazole or acetamide) affect bioactivity?
- SAR Insights :
- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
- Acetamide Substituents : Bulkier groups (e.g., diphenylamino) improve anticancer potency but reduce solubility .
Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Steps :
Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) .
Orthogonal Assays : Confirm antiviral activity with plaque reduction and RT-PCR to avoid false positives .
- Case Study : Inconsistent cytotoxicity data may arise from differences in cell line doubling times; normalize results to cell viability controls .
Data Contradiction Analysis Example
- Issue : A study reports IC₅₀ = 5 μM against MCF-7 cells, while another finds IC₅₀ = 20 μM.
- Root Cause :
- Solution : Re-test both samples under identical conditions with purity-adjusted concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
